molecular formula C12H13N3O4S B5867747 2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole

2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole

Cat. No. B5867747
M. Wt: 295.32 g/mol
InChI Key: VDFAVLBYKKJMEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including "2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole," involves intricate chemical reactions that yield compounds with specific sulfonyl and nitro substituents. These syntheses are typically characterized by reactions that introduce the nitrophenylsulfonyl group into the imidazole ring, which can be achieved through various organic synthesis methodologies, including the use of ionic liquids as reagents for efficient nitration of aromatic compounds, showcasing the versatility and adaptability of synthesis routes for imidazole derivatives (Zolfigol et al., 2012).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical behavior. Structural studies, often employing X-ray crystallography, provide insight into the planarity of the imidazole molecule and its substituents, as well as the intermolecular interactions within crystals. These interactions are fundamental for understanding the compound's reactivity and stability. The detailed molecular structure elucidates the positioning of the nitro and sulfonyl groups relative to the imidazole ring, which significantly influences the compound's chemical properties and reactivity (Crozet et al., 2002).

Chemical Reactions and Properties

Imidazole derivatives undergo a variety of chemical reactions, reflecting their reactivity towards different chemical agents. The presence of the nitrophenylsulfonyl group significantly impacts the compound's chemical behavior, including its reactivity in nitration reactions and the formation of complexes with metals. These reactions are essential for further functionalization of the imidazole ring and for the synthesis of compounds with desired chemical properties (Bermejo et al., 2000).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Additionally, its potential biological activities could be explored, given the known activities of many imidazole derivatives .

properties

IUPAC Name

2-ethyl-4-methyl-1-(4-nitrophenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-3-12-13-9(2)8-14(12)20(18,19)11-6-4-10(5-7-11)15(16)17/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFAVLBYKKJMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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